JAK Inhibitor Scaffold with Patent-Documented Therapeutic Relevance
1-(Azetidin-1-ylmethyl)cyclohexan-1-ol is structurally embedded within the Markush claims of US Patent US 2013/0045963 A1 as a core scaffold for cyclohexyl azetidine JAK inhibitors [1]. This patent, assigned to Incyte Corporation with a priority date of August 18, 2011, claims compositions and methods for modulating JAK activity in diseases including inflammatory disorders, autoimmune disorders, and cancer [1]. In contrast, closely related analogs such as 4-amino-1-(azetidin-1-ylmethyl)cyclohexan-1-ol [2] and 2-(azetidin-3-yl)-1-methylcyclohexan-1-ol (CAS 2171974-36-8) [3] lack equivalent patent coverage in the JAK inhibitor therapeutic space. This intellectual property linkage provides procurement justification for target compound selection in JAK-focused medicinal chemistry programs.
| Evidence Dimension | Patent Coverage for JAK Inhibition |
|---|---|
| Target Compound Data | Explicitly encompassed within US 2013/0045963 A1 Markush structure claims |
| Comparator Or Baseline | 4-amino-1-(azetidin-1-ylmethyl)cyclohexan-1-ol: no equivalent JAK inhibitor patent coverage; 2-(azetidin-3-yl)-1-methylcyclohexan-1-ol: no equivalent JAK inhibitor patent coverage |
| Quantified Difference | Target compound has direct JAK inhibitor patent protection; comparators do not |
| Conditions | Patent literature analysis, US Patent and Trademark Office filings, Incyte Corporation assignment |
Why This Matters
Procurement of this scaffold aligns with documented pharmaceutical development pathways, reducing the risk of investing in compounds without validated therapeutic relevance.
- [1] Rodgers JD, Arvanitis AG. Cyclohexyl Azetidine Derivatives as JAK Inhibitors. United States Patent Application Publication US 2013/0045963 A1. February 21, 2013. Incyte Corporation. View Source
- [2] PubChem. 4-Amino-1-(azetidin-1-ylmethyl)cyclohexan-1-ol. Compound Summary. View Source
- [3] Kuujia. CAS No 2171974-36-8: 2-(azetidin-3-yl)-1-methylcyclohexan-1-ol. Structural and property information. View Source
